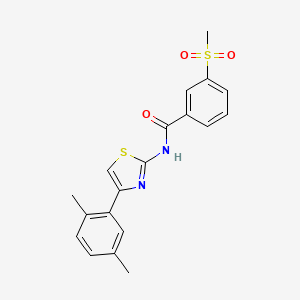

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-12-7-8-13(2)16(9-12)17-11-25-19(20-17)21-18(22)14-5-4-6-15(10-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQKPSQPYIGUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide” typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions:

Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride.

Amidation: The final step involves the formation of the benzamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials or catalysts.

Biology

In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals. Thiazole derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industry, this compound could be used in the development of new polymers, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action of “N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound differs from its analogs primarily in the position and nature of the sulfonyl substituent on the benzamide ring. Key comparisons include:

- Sulfonyl Group Position : The 3-position of the sulfonyl group in the target compound may alter electronic and steric interactions compared to the 4-position in 2D216. This could influence binding affinity to biological targets, such as Toll-like receptor (TLR) pathways .

- Thiazole Substituent : The 2,5-dimethylphenyl group (shared with 2D216) enhances lipophilicity compared to the 4-bromophenyl group in compound 50, which introduces electron-withdrawing effects .

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Its structure features a thiazole ring, a benzamide moiety, and a methylsulfonyl group, all of which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is , with a molecular weight of approximately 320.36 g/mol. The compound's structural characteristics include:

- Thiazole Ring : A five-membered heterocycle that enhances chemical reactivity.

- Methylsulfonyl Group : This functional group increases solubility and may influence biological interactions.

- Benzamide Moiety : Provides additional stability and potential interaction sites with biological targets.

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide exhibits its biological activity primarily through:

Biological Activity Data

The following table summarizes key findings regarding the biological activity of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide and related compounds:

| Activity Type | Reference Compound | IC50 Value (µg/mL) | Notes |

|---|---|---|---|

| Antitumor | Compound 9 (Thiazole derivative) | 1.61 ± 1.92 | Significant cytotoxicity against cancer cells |

| Antibacterial | Various thiazole derivatives | Varies | Comparable to standard antibiotics |

| Anticonvulsant | Compound 1 (Thiazole integrated analogues) | Varies | High anticonvulsant properties observed |

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, including N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide:

- Antitumor Studies : In vitro assays demonstrated that thiazole derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, compounds with similar structural features showed IC50 values less than those of standard chemotherapeutics like doxorubicin .

- Antimicrobial Research : A study investigating the antimicrobial efficacy of thiazole derivatives found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria . While specific data on N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is limited, its structural analogs suggest potential effectiveness.

- Mechanistic Insights : Molecular dynamics simulations have indicated that similar compounds interact with target proteins primarily through hydrophobic contacts and limited hydrogen bonding, which may enhance their binding affinity and specificity .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide?

The synthesis typically involves multi-step organic reactions. For example, thiazole ring formation via cyclization of thiourea derivatives with α-haloketones is a common approach. Key steps include:

- Thiazole core assembly : Reaction of substituted thioureas with brominated ketones (e.g., 2-bromo-1-(3-trifluoromethyl)phenylethanone) in ethanol under reflux conditions .

- Sulfonylation : Introduction of the methylsulfonyl group via oxidation of thioether intermediates using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide .

- Coupling reactions : Amide bond formation between the thiazole amine and benzamide derivatives using coupling agents (e.g., DCC or EDCI) in polar aprotic solvents like DMF .

Q. How is the compound characterized to confirm its structural integrity?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm for benzamide/thiazole motifs) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 381 [M+H]+ for sulfonamide analogs) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (amide C=O stretch) and ~1350 cm (sulfonyl S=O stretch) .

Q. What solvents and reaction conditions optimize yield during synthesis?

- Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates . Ethanol is preferred for cyclization reactions .

- Temperature : Reflux conditions (70–80°C) for thiazole formation; room temperature for sulfonylation to avoid over-oxidation .

- Catalysts : Use of glacial acetic acid as a catalyst in condensation reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the thiazole or benzamide moieties) influence bioactivity?

- Thiazole modifications : Electron-withdrawing groups (e.g., -SOCH) enhance metabolic stability and target binding affinity. For example, sulfonamide derivatives show improved α-glucosidase inhibition (IC < 10 µM) compared to thioether analogs .

- Benzamide substitutions : Fluorine or chloro substituents on the benzamide ring increase lipophilicity, enhancing blood-brain barrier penetration in neuroactivity studies .

- Data-driven example : A 2,5-dimethylphenyl group on the thiazole (as in the target compound) reduces steric hindrance, improving interactions with hydrophobic enzyme pockets .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : Validate activity thresholds using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) .

- Structural analogs : Compare activity of the target compound with close analogs (e.g., replacing methylsulfonyl with ethylsulfonyl) to isolate functional group contributions .

- Computational docking : Molecular dynamics simulations to identify binding pose variations caused by crystallographic discrepancies .

Q. How can reaction byproducts or impurities be minimized during large-scale synthesis?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted thioureas or ketones .

- Oxidation control : Stepwise addition of oxidizing agents (e.g., HO) to prevent sulfone over-formation .

- Quality control : HPLC monitoring (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. What are the stability challenges under varying pH and temperature conditions?

- pH sensitivity : The compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the amide bond. Stability is optimal at pH 6–8 .

- Thermal stability : Decomposition occurs above 150°C; lyophilization is recommended for long-term storage .

- Light sensitivity : UV exposure causes sulfonamide bond cleavage; amber glass vials are advised .

Methodological Insights for Data Analysis

Q. How are structure-activity relationship (SAR) studies designed for this compound?

- Library design : Synthesize 10–15 analogs with systematic substitutions (e.g., -CH, -OCH, -F on the benzamide ring) .

- Assay selection : Use high-throughput screening (HTS) for enzymatic targets (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in HeLa cells) .

- Data normalization : Express activity as % inhibition relative to controls (e.g., 100 µM acarbose for α-glucosidase) to minimize inter-assay variability .

Q. What statistical approaches validate reproducibility in biological assays?

- Triplicate testing : Three independent experiments with n ≥ 3 replicates per dose .

- Error analysis : Report standard deviation (SD) or standard error of the mean (SEM); use ANOVA for cross-group comparisons .

- IC calculation : Nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals .

Tables for Key Data

Q. Table 1: Optimization of Sulfonylation Reaction

| Parameter | Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Oxidizing Agent | m-CPBA | 85 | 98 | |

| Solvent | Dichloromethane | 78 | 95 | |

| Temperature | 0–5°C | 90 | 99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.